methyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate
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Overview
Description
METHYL 2-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE typically involves a multi-step process. One common method includes the cyclization reaction between ethyl-4,4,4-trifluoroacetoacetate and salicylaldehyde, resulting in the formation of a hydroxy-substituted ethyl compound . This intermediate undergoes further reactions to form the desired chromene derivative.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization and subsequent reactions .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromene derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
METHYL 2-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex organic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various biochemical pathways, including inhibition of enzymes and interaction with cellular receptors . These interactions can lead to the compound’s observed therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 2-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE include other chromene derivatives such as:
- 4H-chromen-4-one
- 2H-chromen-2-one
- Isoxazole-functionalized chromenes
Uniqueness
What sets METHYL 2-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE apart from these similar compounds is its unique structural features and the specific biological activities it exhibits. The presence of the amido and benzoate groups in its structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H17NO5 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 2-[(6,8-dimethyl-4-oxochromene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H17NO5/c1-11-8-12(2)18-14(9-11)16(22)10-17(26-18)19(23)21-15-7-5-4-6-13(15)20(24)25-3/h4-10H,1-3H3,(H,21,23) |
InChI Key |
YGGQANMBNTUWQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3C(=O)OC)C |
Origin of Product |
United States |
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